LY518674

Catalog No.
S534105
CAS No.
425671-29-0
M.F
C23H27N3O4
M. Wt
409.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
LY518674

CAS Number

425671-29-0

Product Name

LY518674

IUPAC Name

2-methyl-2-[4-[3-[1-[(4-methylphenyl)methyl]-5-oxo-4H-1,2,4-triazol-3-yl]propyl]phenoxy]propanoic acid

Molecular Formula

C23H27N3O4

Molecular Weight

409.5 g/mol

InChI

InChI=1S/C23H27N3O4/c1-16-7-9-18(10-8-16)15-26-22(29)24-20(25-26)6-4-5-17-11-13-19(14-12-17)30-23(2,3)21(27)28/h7-14H,4-6,15H2,1-3H3,(H,27,28)(H,24,25,29)

InChI Key

PNHFDVSKDSLUFH-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CN2C(=O)NC(=N2)CCCC3=CC=C(C=C3)OC(C)(C)C(=O)O

Solubility

Soluble in DMSO, not in water

Synonyms

LY518674; LY-518674; LY 518674.

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)NC(=N2)CCCC3=CC=C(C=C3)OC(C)(C)C(=O)O

Isomeric SMILES

CC1=CC=C(C=C1)CN2C(=O)N=C(N2)CCCC3=CC=C(C=C3)OC(C)(C)C(=O)O

Description

The exact mass of the compound 2-Methyl-2-[4-[3-[1-(4-methylbenzyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]propyl]phenoxy]propanoic acid is 409.2002 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

LY518674 is a synthetic compound that acts as a potent and selective agonist for the peroxisome proliferator-activated receptor alpha (PPARα). This receptor is crucial in regulating lipid metabolism and glucose homeostasis, making LY518674 of significant interest in metabolic disease research. Its chemical structure includes a triazolone moiety, which is essential for its biological activity. The compound has shown promise in modulating lipid profiles, particularly in reducing very low-density lipoprotein apolipoprotein B-100 levels, which is beneficial for cardiovascular health .

LY518674 exhibits significant biological activity as a PPARα agonist. It has been demonstrated to:

  • Reduce VLDL Apolipoprotein B-100 Levels: In clinical studies, LY518674 significantly decreased VLDL apolipoprotein B-100 levels by approximately 12%, indicating its effectiveness in lipid modulation .
  • Enhance ApoA-I Production: The compound also upregulates the production rates of apolipoproteins A-I and A-II, contributing to improved high-density lipoprotein cholesterol metabolism .
  • Modulate Lipid Profiles: Its action on lipid metabolism positions LY518674 as a potential therapeutic agent for conditions such as dyslipidemia and metabolic syndrome.

The synthesis of LY518674 has been described in detail through various methods:

  • Kilogram-Scale Synthesis: A notable method involves a convergent synthetic approach that allows for large-scale production. This method emphasizes efficiency and scalability, making it suitable for further pharmacological studies .
  • Acid-Mediated Triazolone Synthesis: The synthesis utilizes an acid-mediated process to construct the triazolone ring, which is pivotal for its biological function as a PPARα agonist .

LY518674 has several potential applications, primarily in the field of metabolic disorders, including:

  • Cardiovascular Disease Management: By modulating lipid profiles and enhancing high-density lipoprotein levels, LY518674 may serve as a therapeutic option for managing cardiovascular diseases.
  • Research on Metabolic Syndrome: Its role as a PPARα agonist makes it a valuable tool in studying metabolic syndrome and related conditions.

Research on LY518674 has focused on its interactions with various biological pathways:

  • Lipid Metabolism Pathways: Studies indicate that LY518674 interacts with pathways involved in lipid metabolism, particularly those regulating apolipoprotein production and catabolism .
  • Synergistic Effects with Other Compounds: Investigations into its synergistic effects with other PPAR agonists or metabolic modulators could provide insights into combination therapies for metabolic diseases.

Several compounds share structural or functional similarities with LY518674. Here are some notable examples:

Compound NameClassUnique Features
FenofibratePPARα AgonistPrimarily used to lower cholesterol levels; prodrug form
ClofibratePPARα AgonistOlder drug; less selective than LY518674
PioglitazonePPARγ AgonistTargets glucose metabolism; different receptor target
RosiglitazonePPARγ AgonistFocuses on insulin sensitivity; associated with weight gain
BezafibratePPARα/PPARβ AgonistDual action; affects both lipid and glucose metabolism

Uniqueness of LY518674:
LY518674 stands out due to its selective action on PPARα without significant effects on PPARγ, which differentiates it from other compounds like pioglitazone and rosiglitazone that target multiple receptors. Its specific modulation of lipid profiles makes it particularly relevant for cardiovascular applications.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

409.20015635 g/mol

Monoisotopic Mass

409.20015635 g/mol

Heavy Atom Count

30

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

U8I57RC739

Dates

Modify: 2023-07-15
1: Khera AV, Millar JS, Ruotolo G, Wang MD, Rader DJ. Potent peroxisome proliferator-activated receptor-α agonist treatment increases cholesterol efflux capacity in humans with the metabolic syndrome. Eur Heart J. 2015 Nov 14;36(43):3020-2. doi: 10.1093/eurheartj/ehv291. Epub 2015 Jun 25. PubMed PMID: 26112886; PubMed Central PMCID: PMC4644252.
2: Bravo Y, Baccei CS, Broadhead A, Bundey R, Chen A, Clark R, Correa L, Jacintho JD, Lorrain DS, Messmer D, Stebbins K, Prasit P, Stock N. Identification of the first potent, selective and bioavailable PPARα antagonist. Bioorg Med Chem Lett. 2014 May 15;24(10):2267-72. doi: 10.1016/j.bmcl.2014.03.090. Epub 2014 Apr 4. PubMed PMID: 24745969.
3: Shah A, Rader DJ, Millar JS. The effect of PPAR-alpha agonism on apolipoprotein metabolism in humans. Atherosclerosis. 2010 May;210(1):35-40. doi: 10.1016/j.atherosclerosis.2009.11.010. Epub 2009 Dec 14. Review. PubMed PMID: 20005515.
4: Tomillero A, Moral MA. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2009 Mar;31(2):107-46. PubMed PMID: 19455266.
5: Mahdavi H, Kim JB, Safarpour S, Tien DA, Navab M. Dyslipidemia and cardiovascular diseases. Curr Opin Lipidol. 2009 Apr;20(2):157-8. doi: 10.1097/MOL.0b013e32832956ed. PubMed PMID: 19276898.
6: Ogata M, Tsujita M, Hossain MA, Akita N, Gonzalez FJ, Staels B, Suzuki S, Fukutomi T, Kimura G, Yokoyama S. On the mechanism for PPAR agonists to enhance ABCA1 gene expression. Atherosclerosis. 2009 Aug;205(2):413-9. doi: 10.1016/j.atherosclerosis.2009.01.008. Epub 2009 Jan 19. PubMed PMID: 19201410; PubMed Central PMCID: PMC2790138.
7: Millar JS, Duffy D, Gadi R, Bloedon LT, Dunbar RL, Wolfe ML, Movva R, Shah A, Fuki IV, McCoy M, Harris CJ, Wang MD, Howey DC, Rader DJ. Potent and selective PPAR-alpha agonist LY518674 upregulates both ApoA-I production and catabolism in human subjects with the metabolic syndrome. Arterioscler Thromb Vasc Biol. 2009 Jan;29(1):140-6. doi: 10.1161/ATVBAHA.108.171223. Epub 2008 Nov 6. PubMed PMID: 18988892; PubMed Central PMCID: PMC2746746.
8: Tomillero A, Moral MA. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2008 Jun;30(5):383-408. PubMed PMID: 18806898.
9: Tomillero A, Moral MA. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2008 Apr;30(3):231-51. PubMed PMID: 18597009.
10: Hossain MA, Tsujita M, Gonzalez FJ, Yokoyama S. Effects of fibrate drugs on expression of ABCA1 and HDL biogenesis in hepatocytes. J Cardiovasc Pharmacol. 2008 Mar;51(3):258-66. doi: 10.1097/FJC.0b013e3181624b22. PubMed PMID: 18356690.
11: Bayés M, Rabasseda X, Prous JR. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2007 Nov;29(9):625-55. PubMed PMID: 18193114.
12: Bayés M, Rabasseda X, Prous JR. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2007 Jul-Aug;29(6):427-37. PubMed PMID: 17922073.
13: Nissen SE, Nicholls SJ, Wolski K, Howey DC, McErlean E, Wang MD, Gomez EV, Russo JM. Effects of a potent and selective PPAR-alpha agonist in patients with atherogenic dyslipidemia or hypercholesterolemia: two randomized controlled trials. JAMA. 2007 Mar 28;297(12):1362-73. Epub 2007 Mar 25. PubMed PMID: 17384435.
14: Singh JP, Kauffman R, Bensch W, Wang G, McClelland P, Bean J, Montrose C, Mantlo N, Wagle A. Identification of a novel selective peroxisome proliferator-activated receptor alpha agonist, 2-methyl-2-(4-{3-[1-(4-methylbenzyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]prop yl}phenoxy)propanoic acid (LY518674), that produces marked changes in serum lipids and apolipoprotein A-1 expression. Mol Pharmacol. 2005 Sep;68(3):763-8. Epub 2005 Jun 2. PubMed PMID: 15933217.
15: Xu Y, Mayhugh D, Saeed A, Wang X, Thompson RC, Dominianni SJ, Kauffman RF, Singh J, Bean JS, Bensch WR, Barr RJ, Osborne J, Montrose-Rafizadeh C, Zink RW, Yumibe NP, Huang N, Luffer-Atlas D, Rungta D, Maise DE, Mantlo NB. Design and synthesis of a potent and selective triazolone-based peroxisome proliferator-activated receptor alpha agonist. J Med Chem. 2003 Nov 20;46(24):5121-4. PubMed PMID: 14613314.

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